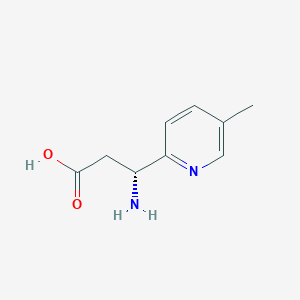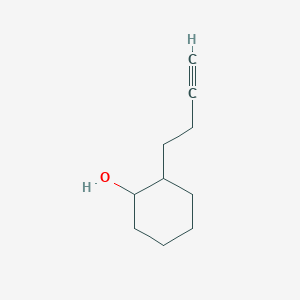
2-(But-3-yn-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound features a cyclohexane ring substituted with a but-3-yn-1-yl group and a hydroxyl group. It is a clear, pale liquid with unique chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with but-3-yn-1-ol under specific conditions. One common method includes the use of a base-promoted reaction where cyclohexanone is treated with but-3-yn-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and safety. Key steps include the purification of the final product through distillation or recrystallization to achieve the desired purity levels for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Cyclohexyl halides.
Wissenschaftliche Forschungsanwendungen
2-(But-3-yn-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(But-3-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the but-3-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-1-ol: A terminal acetylenic compound with similar reactivity but lacks the cyclohexane ring.
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group but without the but-3-yn-1-yl group.
2-Cyclohexen-1-ol: Contains a cyclohexene ring with a hydroxyl group, differing in the degree of unsaturation.
Uniqueness
2-(But-3-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a but-3-yn-1-yl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of complex structures, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-but-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,9-11H,3-8H2 |
InChI-Schlüssel |
AYRXMMOVAUPLOI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)

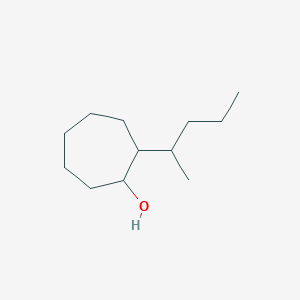
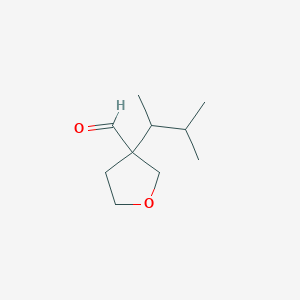

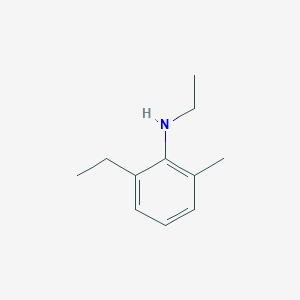
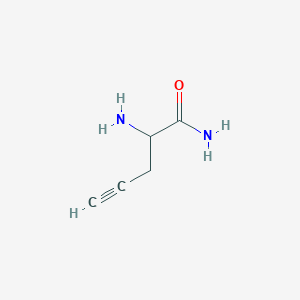
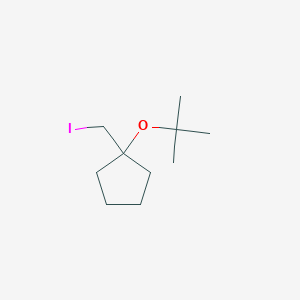
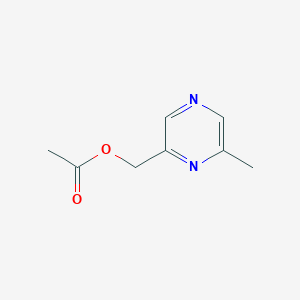
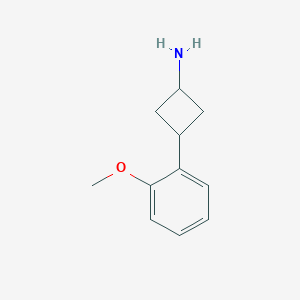
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

